molecular formula C10H11ClO3 B1432064 2-(3-Chloro-2-ethoxyphenyl)acetic acid CAS No. 1795350-66-1

2-(3-Chloro-2-ethoxyphenyl)acetic acid

Cat. No. B1432064
M. Wt: 214.64 g/mol
InChI Key: QQBLIHKAWVVJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Chloro-2-ethoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 1795350-66-1 . It has a molecular weight of 214.65 and is typically in powder form .


Molecular Structure Analysis

The molecular formula of “2-(3-Chloro-2-ethoxyphenyl)acetic acid” is C10H11ClO3 . For more detailed structural analysis, it would be beneficial to refer to its InChI code or key .


Physical And Chemical Properties Analysis

“2-(3-Chloro-2-ethoxyphenyl)acetic acid” is a powder with a molecular weight of 214.65 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

  • Adsorption of Acetic Acid onto Activated Carbons

    • Application : This study focuses on the adsorption of acetic acid onto activated carbons produced from hazelnut shell, orange peel, and melon seeds .
    • Method : Various activators at different concentrations under two activation temperatures of 300 °C and 500 °C were utilized . All produced adsorbents and a commercial activated carbon as a reference were used for the adsorption of acetic acid from its aqueous solutions in the various initial concentrations .
    • Results : It was found that activated carbons of hazelnut shells and orange peel showed higher efficiencies than commercial activated carbon .
  • Pyrrole Subunit in Therapeutically Active Compounds

    • Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
    • Method : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Acetic Acid in Drought Stress Tolerance

    • Application : This study highlights the functions of acetic acid in conferring tolerance to water deficit stress .
    • Results : The novel mechanism of drought stress tolerance mediated by acetic acid via networks involving phytohormones, genes, and chromatin regulation has great potential for solving the global food crisis and preventing desertification caused by global warming .
  • Production of Phenoxy Herbicides

    • Application : Chloroacetic acid is used in the production of phenoxy herbicides by etherification with chlorophenols .
    • Results : This process produces herbicides such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), 2,4-dichlorophenoxyacetic acid, and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .
  • Antiviral Activity of Indole Derivatives

    • Application : Indole derivatives, which may be structurally similar to “2-(3-Chloro-2-ethoxyphenyl)acetic acid”, have been reported to possess antiviral activity .
    • Method : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral properties .
    • Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
  • Production of Phenoxy Herbicides

    • Application : Chloroacetic acid is used in the production of phenoxy herbicides by etherification with chlorophenols .
    • Results : This process produces herbicides such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), 2,4-dichlorophenoxyacetic acid, and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .
  • Antiviral Activity of Indole Derivatives

    • Application : Indole derivatives, which may be structurally similar to “2-(3-Chloro-2-ethoxyphenyl)acetic acid”, have been reported to possess antiviral activity .
    • Method : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral properties .
    • Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Safety And Hazards

The compound is associated with a GHS07 pictogram and has a signal word of "Warning" . For more detailed safety information, it would be beneficial to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(3-chloro-2-ethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-14-10-7(6-9(12)13)4-3-5-8(10)11/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBLIHKAWVVJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-2-ethoxyphenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.